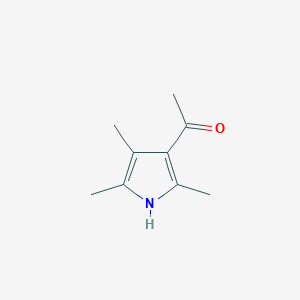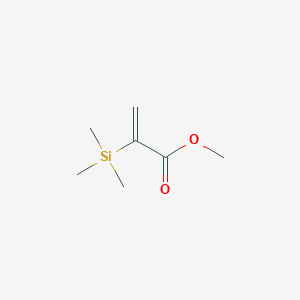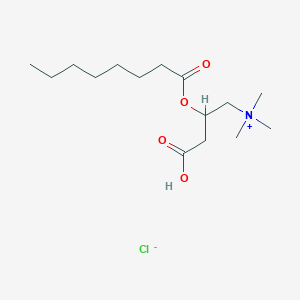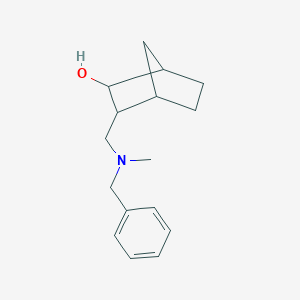
3-Acetyl-2,4,5-trimethylpyrrole
Übersicht
Beschreibung
3-Acetyl-2,4,5-trimethylpyrrole is a chemical compound . It has a molecular formula of C9H13NO and a molecular weight of 151.21 g/mol .
Synthesis Analysis
The synthesis of pyrrole derivatives has been a topic of interest due to their remarkable biological activities, pharmaceutical applications, and their role as intermediates in the synthesis of many natural products . A two-stage synthesis process has been reported for 1,3,4-oxadiazole derivatives, which are structurally similar to 3-Acetyl-2,4,5-trimethylpyrrole. The first step involves the synthesis of hydrazide–hydrazones from 3-methyl-4-nitrobenzhydrazide and the corresponding substituted aromatic aldehydes. The synthesized hydrazide–hydrazones are then cyclized with acetic anhydride to obtain new 3-acetyl-2,3-disubstituted-1,3,4-oxadiazolines .Molecular Structure Analysis
The molecular structure of 3-Acetyl-2,4,5-trimethylpyrrole consists of a pyrrole ring with three methyl groups at positions 2, 4, and 5, and an acetyl group at position 3 .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
3-Acetyl-2,4,5-trimethylpyrrole: is a pyrrole derivative, a class of compounds known for their presence in various biologically active molecules. Pyrrole-containing compounds have been explored for their potential in creating new therapeutic agents due to their diverse pharmacological properties . They have been studied for their antipsychotic, antibacterial, antifungal, and anticancer activities. The acetyl and methyl groups on the pyrrole ring can influence the compound’s ability to interact with biological targets, potentially leading to the development of new drugs.
Agriculture
In agriculture, pyrrole derivatives are investigated for their use as fungicides and growth regulators. The structural modification of pyrrole compounds, like 3-Acetyl-2,4,5-trimethylpyrrole , could lead to the development of new agrochemicals that help protect crops from fungal pathogens and improve yield .
Material Science
Pyrrole-based compounds are significant in material science, particularly in the synthesis of conducting polymers3-Acetyl-2,4,5-trimethylpyrrole can be a precursor for polymers with potential applications in electronics, such as organic semiconductors or components in solar cells .
Industrial Applications
In the industrial sector, pyrrole derivatives are utilized in the synthesis of dyes and pigments. The chemical structure of 3-Acetyl-2,4,5-trimethylpyrrole allows it to participate in reactions that produce azo dyes, which are widely used in textile manufacturing .
Environmental Science
The study of pyrrole derivatives extends to environmental science, where they are examined for their role in bioremediation processes. Compounds like 3-Acetyl-2,4,5-trimethylpyrrole may be used to break down pollutants or as indicators of environmental contamination .
Food Industry
While direct applications of 3-Acetyl-2,4,5-trimethylpyrrole in the food industry are not well-documented, pyrrole derivatives are generally important in food chemistry. They contribute to the flavor profile of various foods and can be involved in the synthesis of food additives .
Chemistry Research
In chemistry research, 3-Acetyl-2,4,5-trimethylpyrrole serves as a building block for synthesizing complex organic compounds. Its reactivity is explored to develop new chemical reactions and methodologies, contributing to the advancement of synthetic chemistry .
Electronics
Pyrrole compounds are integral to the development of electronic materials3-Acetyl-2,4,5-trimethylpyrrole could be used to create organic conductors and other electronic components due to its potential to form conductive polymers, which are essential for flexible electronics and advanced display technologies .
Safety and Hazards
According to the safety data sheet for a structurally similar compound, 3-Acetyl-2,4-dimethylpyrrole, it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area. In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if symptoms occur .
Zukünftige Richtungen
Pyrrole derivatives, including 3-Acetyl-2,4,5-trimethylpyrrole, have potential for further exploration due to their diverse biological activities and their role as intermediates in the synthesis of many natural products . Future research could focus on developing new synthetic methods, studying their biological activities, and exploring their potential applications in pharmaceutical and material science .
Eigenschaften
IUPAC Name |
1-(2,4,5-trimethyl-1H-pyrrol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-5-6(2)10-7(3)9(5)8(4)11/h10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBRWTVSTZYJIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172469 | |
| Record name | Ketone, methyl 2,4,5-trimethylpyrrol-3-yl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19005-95-9 | |
| Record name | 3-Acetyl-2,4,5-trimethylpyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019005959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ketone, methyl 2,4,5-trimethylpyrrol-3-yl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,4,5-trimethyl-1H-pyrrol-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-ACETYL-2,4,5-TRIMETHYLPYRROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5UKK6E72S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-ethoxyethoxy)ethyl carbonate](/img/structure/B101018.png)


